1-[4-(4-Fluorophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene
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Overview
Description
1-[4-(4-Fluorophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.
Preparation Methods
The synthesis of 1-[4-(4-Fluorophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . The process generally involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial production methods may vary, but they often involve similar multi-step synthetic routes, optimized for large-scale production. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
1-[4-(4-Fluorophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-(4-Fluorophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: Preliminary studies suggest it may have therapeutic properties, although further research is needed to confirm its efficacy and safety.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics.
Mechanism of Action
The mechanism by which 1-[4-(4-Fluorophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-[4-(4-Fluorophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene can be compared with other similar compounds, such as:
- 2-Butoxy-4-fluorophenylboronic acid
- 4-Fluorobenzyl bromide
- 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide
These compounds share structural similarities but differ in their specific functional groups and chemical properties
Properties
IUPAC Name |
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FO3/c1-3-6-16-7-12-19(20(15-16)22-2)24-14-5-4-13-23-18-10-8-17(21)9-11-18/h3,7-12,15H,1,4-6,13-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATVBZYNPBPOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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